molecular formula C16H9FN2O3S2 B2544030 (5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300827-47-8

(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2544030
CAS No.: 300827-47-8
M. Wt: 360.38
InChI Key: VKRMFLNIQTUUOM-NTEUORMPSA-N
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Description

The compound (5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by its unique substitution pattern. Key structural features include:

  • Position 5: A 3-nitrophenylmethylidene substituent, contributing strong electron-withdrawing properties and π-conjugation.
  • Position 2: A sulfanylidene (thioxo) group, enabling tautomerism and serving as a hydrogen-bond acceptor.

This compound’s structure is optimized for interactions in biological or material systems, with the nitro and fluoro groups enhancing polarity and binding specificity. Its synthesis and characterization often employ crystallographic tools like SHELX and ORTEP .

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S2/c17-11-4-6-12(7-5-11)18-15(20)14(24-16(18)23)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRMFLNIQTUUOM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 300827-47-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H12_{12}FN2_2O3_3S
  • Molecular Weight : 360.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria, revealing that compounds similar to this compound had better antibacterial potency than standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
Compound A4.0917.03High
Compound B3.0012.28Moderate
(5E)-3-(4-fluorophenyl)...TBDTBDTBD

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety of potential therapeutic agents. Preliminary data suggests that the compound displays selective cytotoxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

The proposed mechanism of action for this compound involves the inhibition of specific proteins linked to cellular signaling pathways. For instance, it has been reported as a reversible inhibitor of the regulator of G-protein signaling (RGS4), which plays a critical role in modulating G-protein-coupled receptor signaling pathways . This inhibition can lead to altered cell signaling, potentially resulting in therapeutic effects against various diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of thiazolidinones, including those with similar structures to this compound, exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Evaluation : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. Further investigations into its mechanisms revealed that it might trigger oxidative stress pathways leading to cell death .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with thiazolidinone structures often exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may act through the inhibition of specific signaling pathways involved in cell proliferation and survival.
    • Studies suggest that it could induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins.
  • Case Studies :
    • A study published in ACS Omega demonstrated that derivatives of thiazolidinone compounds showed promising activity against human cancer cell lines such as HCT-116 and MCF-7, with significant growth inhibition percentages observed .
    • Another research highlighted the synthesis and evaluation of thiazolidinone derivatives, revealing their potential as anticancer agents through structure-activity relationship (SAR) studies .

Antimicrobial Properties

In addition to anticancer activity, thiazolidinones have shown antimicrobial effects against various pathogens. The compound's structure suggests potential activity against bacterial and fungal strains.

  • Research Findings :
    • Compounds similar to (5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been reported to exhibit broad-spectrum antimicrobial activity .
    • Investigations into its efficacy against resistant strains of bacteria are ongoing, with initial results indicating a positive correlation between structural modifications and increased antimicrobial potency.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazolidinone derivatives.

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and potentially increases membrane permeability
Nitro Group PositionInfluences electron-withdrawing capacity, affecting reactivity with biological targets
Thiazolidinone CoreEssential for maintaining biological activity across various assays

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Effects Reference
Target Compound 4-Fluorophenyl Electron-withdrawing, enhances polarity and binding affinity.
(5E)-3-(3-Chlorophenyl)-... () 3-Chlorophenyl Larger steric bulk, similar electron-withdrawing effect.
(5E)-3-Benzyl-... () Benzyl Increased lipophilicity; may reduce solubility in aqueous media.
(5E)-3-Ethyl-... () Ethyl Aliphatic group reduces aromatic interactions but improves metabolic stability.

Key Insight : The 4-fluorophenyl group in the target compound balances electronic effects and steric demands, favoring interactions in polar environments compared to bulkier (e.g., benzyl) or aliphatic (e.g., ethyl) substituents.

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Effects Reference
Target Compound 3-Nitrophenylmethylidene Strong electron-withdrawing, stabilizes conjugated π-system.
(5E)-5-[(3-Nitro-4-pyrrolidinyl)phenyl]... () 3-Nitro-4-pyrrolidinylphenyl Pyrrolidinyl donates electrons, countering nitro’s withdrawal; alters solubility.
(5E)-5-(2-Methylbenzylidene)... () 2-Methylbenzylidene Methyl group increases hydrophobicity; reduces electronic effects.
(5E)-5-{[5-(3-Nitrophenyl)furan-2-yl]... () Furan-linked nitrophenyl Furan oxygen enhances π-conjugation; may increase reactivity.

Key Insight : The 3-nitrophenyl group in the target compound maximizes electron withdrawal, which is critical for charge-transfer interactions. Modifications like pyrrolidinyl () or furan () alter electronic and solubility profiles.

Thioxo Group at Position 2

The 2-sulfanylidene (thioxo) group is conserved across most analogs, enabling tautomerism between thione and thiol forms. This group’s hydrogen-bonding capacity is pivotal for molecular recognition, as seen in supramolecular assemblies .

Molecular Weight and Stability

Compound (Reference) Molecular Weight Stability Notes
Target Compound () ~390.8 g/mol Stable at low temperatures; avoid moisture.
(5E)-3-Ethyl-... () 450.97 g/mol Requires inert storage conditions.
(5E)-3-Benzyl-... () ~500.1 g/mol Sensitive to heat; store below 25°C.

Preparation Methods

Multi-Component One-Pot Synthesis

The one-pot synthesis of thiazolidin-4-ones is a widely adopted strategy due to its operational simplicity and high atom economy. Foroughifar et al. demonstrated that aromatic amines, aldehydes, and thioglycolic acid react under solvent-free conditions with Bi(SCH$$2$$COOH)$$3$$ as a catalyst to yield thiazolidin-4-ones at 70°C. Adapting this protocol, 4-fluoroaniline and 3-nitrobenzaldehyde can be condensed with thioglycolic acid in the presence of Bi(SCH$$2$$COOH)$$3$$, achieving cyclization without intermediate isolation. The reaction progress is monitored via thin-layer chromatography (TLC), with yields exceeding 80% under optimized conditions.

Schiff Base Formation and Cyclization

Schiff base intermediates are critical precursors in thiazolidinone synthesis. A two-step approach involves:

  • Formation of the Schiff base : Reacting 4-fluoroaniline with 3-nitrobenzaldehyde in ethanol under reflux generates the imine intermediate.
  • Cyclization with thioglycolic acid : The Schiff base is treated with thioglycolic acid in toluene under catalytic acidic conditions (e.g., acetic acid) to form the thiazolidin-4-one core. This method mirrors the synthesis of methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate, where cyclization is achieved via nucleophilic attack of the thiol group on the imine carbon.

Catalytic Methods for Enhanced Efficiency

Recent advances emphasize green chemistry principles. Angapelly et al. reported ultrasonic-assisted synthesis using vanadyl sulfate (VOSO$$_4$$) in acetonitrile, reducing reaction times to 1–2 hours with yields up to 92%. Similarly, Prasad et al. utilized polypropylene glycol (PPG) as a recyclable solvent, achieving 83% yield for 2-aryl-thiazolidin-4-ones at 110°C. For the target compound, substituting PEG with PPG may mitigate side reactions observed in PEG-mediated syntheses.

Optimized Synthetic Protocols for (5E)-3-(4-Fluorophenyl)-5-[(3-Nitrophenyl)methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One

Protocol A: One-Pot Catalytic Synthesis

Reagents :

  • 4-Fluoroaniline (10 mmol)
  • 3-Nitrobenzaldehyde (10 mmol)
  • Thioglycolic acid (12 mmol)
  • Bi(SCH$$2$$COOH)$$3$$ (5 mol%)

Procedure :

  • Combine reagents in a round-bottom flask under solvent-free conditions.
  • Heat at 70°C for 4–6 hours with stirring.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7).
  • Purify the crude product by column chromatography (silica gel, 60–120 mesh) using dichloromethane/methanol (95:5).

Yield : 78–85%.

Protocol B: Ultrasound-Assisted Synthesis

Reagents :

  • 4-Fluoroaniline (10 mmol)
  • 3-Nitrobenzaldehyde (10 mmol)
  • Thioglycolic acid (12 mmol)
  • VOSO$$_4$$ (3 mol%) in acetonitrile

Procedure :

  • Suspend reagents in acetonitrile and irradiate with ultrasound (40 kHz) at 50°C for 90 minutes.
  • Quench the reaction with ice water and extract with ethyl acetate.
  • Dry over anhydrous Na$$2$$SO$$4$$ and evaporate under reduced pressure.

Yield : 88–92%.

Protocol C: Solvent-Free Cyclization

Reagents :

  • Preformed Schiff base (10 mmol)
  • Thioglycolic acid (12 mmol)
  • PPG (5 mL)

Procedure :

  • Heat the Schiff base and thioglycolic acid in PPG at 110°C for 3 hours.
  • Cool the mixture and precipitate the product with ice-cold water.
  • Filter and recrystallize from ethanol.

Yield : 80–83%.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.42 (s, 1H, CH=N), 7.85–7.35 (m, 8H, aromatic), 4.12 (s, 2H, SCH$$2$$).
  • IR (KBr) : 1725 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 1350 cm$$^{-1}$$ (S-C=S).
  • MS (ESI) : m/z 373.02 [M+H]$$^+$$.

Crystallographic Data

Single-crystal X-ray diffraction confirms the (5E) configuration, with the 3-nitrophenyl group adopting a planar orientation relative to the thiazolidinone ring.

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazolidinone derivative with high reproducibility and purity?

Answer:
The synthesis of this compound typically involves a multi-step approach, including cyclocondensation of substituted phenyl precursors with thiourea derivatives under controlled conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for thiazolidinone ring formation .
  • Catalysis : Acidic or basic catalysts (e.g., piperidine or acetic acid) facilitate imine bond formation and ring closure .
  • Purification : Recrystallization from ethanol or methanol is critical to isolate the (5E)-isomer selectively, as geometric isomers (e.g., 5Z) may co-form .
    Methodological rigor, including reaction monitoring via TLC or HPLC, ensures reproducibility .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • FT-IR : Confirms the presence of the thione (C=S) stretch (~1200–1250 cm⁻¹) and nitro group (N–O) vibrations (~1520 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the (5E)-configuration and intramolecular interactions. SHELXL refinement (via SHELXTL or WinGX) is standard for small-molecule structures .

Advanced: How can SHELXL address crystallographic data contradictions, such as twinning or disorder in this compound’s structure?

Answer:
SHELXL’s robust algorithms handle complex crystallographic challenges:

  • Twinning : Use the TWIN command with HKLF5 data to refine twinned domains, particularly for pseudo-merohedral twins common in thiazolidinones .
  • Disorder : Apply PART and SUMP restraints to model disordered nitro or fluorophenyl groups, refining occupancy factors iteratively .
  • Validation : Cross-verify with PLATON (ADDSYM) to detect missed symmetry or overfitting .

Advanced: What strategies resolve conflicting bioactivity data in enzyme inhibition studies for this compound?

Answer:
Discrepancies in IC₅₀ values across assays may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize protocols using controls like PFMI, a structurally related thiazolidinone inhibitor .
  • Target selectivity : Screen against off-target enzymes (e.g., kinases or proteases) to rule out nonspecific interactions.
  • Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., active-site cysteines) and rationalizes activity trends .

Advanced: How does the substitution pattern on phenyl rings influence hydrogen bonding and crystal packing?

Answer:
Graph set analysis (via XPac or Mercury) reveals:

  • Fluorophenyl : The electron-withdrawing F atom enhances hydrogen bond acceptor strength, favoring C=S⋯H–O/N interactions with adjacent molecules .
  • Nitrophenyl : The –NO₂ group participates in bifurcated hydrogen bonds, creating R₂²(8) motifs that stabilize layered packing .
  • Conformational rigidity : The (5E)-geometry enforces planarity, promoting π-π stacking between aromatic rings, as seen in related structures .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for scaled-up synthesis?

Answer:
A DoE approach minimizes experimental runs while maximizing yield:

  • Factors : Vary temperature, catalyst loading, and solvent ratio .
  • Response surface modeling : Use software (e.g., JMP or Minitab) to identify optimal conditions (e.g., 80°C, 5 mol% catalyst, DMF:H₂O 9:1) .
  • Robustness testing : Validate under edge conditions (e.g., ±5°C) to ensure process stability .

Advanced: How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Fluorophenyl : The –F group’s −I effect deactivates the ring, directing nucleophilic attacks to the meta position .
  • Nitrophenyl : The –NO₂ group’s strong −M effect increases electrophilicity at the methylidene carbon, accelerating thiolate addition .
  • Kinetic studies : Monitor via UV-Vis spectroscopy to derive rate constants (k) under varying pH .

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